2-Methylaminomethyl coumaran

Vue d'ensemble

Description

2-Methylaminomethyl coumaran is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a methylaminomethyl group to the coumaran structure enhances its chemical properties, making it a compound of interest in various scientific fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylaminomethyl coumaran typically involves the alkylation of coumarin derivatives. One common method is the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone at 50°C

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylaminomethyl coumaran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.

Substitution: The methylaminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized coumarin derivatives.

Applications De Recherche Scientifique

2-Methylaminomethyl coumaran has been studied for its biological activity, particularly in the following areas:

- Enzyme Inhibition : This compound has shown potential in inhibiting key enzymes such as monoamine oxidase and cholinesterase. These enzymes are critical in neurotransmitter metabolism and are targets for treating neurodegenerative diseases .

- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial effects, making it a candidate for developing new antimicrobial agents .

- Anticancer Activity : Studies have suggested that this compound may exhibit anticancer properties by inducing apoptosis in tumor cell lines through mechanisms such as uncoupling mitochondrial electron transport .

- Anti-inflammatory and Antioxidant Effects : The compound has been investigated for its potential to reduce inflammation and oxidative stress, which are implicated in various chronic diseases .

Industrial Applications

In addition to its biological significance, this compound is used in industrial applications:

- Fluorescent Dyes and Probes : Due to its photophysical properties, this compound is employed in developing fluorescent dyes and probes for biochemical assays .

Case Studies

Several case studies highlight the applications of this compound:

- Enzyme Inhibition Studies : A study demonstrated that derivatives of coumarin, including this compound, effectively inhibited acetylcholinesterase and butyrylcholinesterase. Molecular docking studies revealed specific binding interactions at the active sites of these enzymes, indicating a promising avenue for drug development targeting Alzheimer's disease .

- Anticancer Research : In vitro studies on cancer cell lines showed that this compound could induce apoptosis through mitochondrial pathways. This was evidenced by changes in mitochondrial membrane potential and activation of caspases, highlighting its potential as an anticancer agent .

- Antimicrobial Efficacy : Research demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism was attributed to disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Mécanisme D'action

The mechanism of action of 2-Methylaminomethyl coumaran involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Coumarin: The parent compound, known for its anticoagulant and antimicrobial properties.

7-Hydroxy-4-methyl coumarin: A derivative with enhanced fluorescence properties.

3-Aminocoumarin: Known for its use in the synthesis of more complex heterocyclic compounds.

Uniqueness: 2-Methylaminomethyl coumaran stands out due to the presence of the methylaminomethyl group, which imparts unique chemical and biological properties. This modification can enhance its solubility, reactivity, and potential therapeutic applications compared to other coumarin derivatives .

Activité Biologique

2-Methylaminomethyl coumaran is a derivative of coumarin, a class of compounds known for their diverse biological activities and therapeutic potential. This article explores the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.

This compound enhances the properties of the parent coumarin structure by introducing a methylaminomethyl group. This modification influences its biochemical interactions and pharmacological effects. The compound primarily acts through:

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as monoamine oxidase (MAO) and cholinesterase, which are involved in neurotransmitter metabolism and signaling pathways.

- Cellular Effects : In vitro studies indicate that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in tumor cell lines by uncoupling mitochondrial electron transport.

- Molecular Interactions : Molecular docking studies suggest that the compound binds to specific biomolecules, leading to enzyme inhibition or activation through hydrophobic interactions, hydrogen bonding, and other non-covalent interactions.

Pharmacokinetics

The pharmacokinetics of this compound play a crucial role in its bioavailability and therapeutic effects. Key aspects include:

- Absorption and Distribution : The compound is transported across cell membranes via organic anion transporters, which facilitates its distribution within tissues.

- Metabolism : It undergoes biotransformation primarily through cytochrome P450 enzymes, resulting in various metabolites that may exhibit different biological activities.

- Excretion : The metabolic pathways influence the excretion rates of the compound and its metabolites, impacting overall efficacy.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In studies involving various tumor cell lines:

- Induction of Apoptosis : The compound has been shown to induce apoptosis through mitochondrial pathways, suggesting potential as a cancer therapeutic agent .

- Inhibition of Tumor Growth : Animal model studies have demonstrated that administration of this compound can significantly reduce tumor size and proliferation rates.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated in several studies:

- Free Radical Scavenging : The compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular environments.

- Protective Effects : In models of oxidative damage, it has been shown to protect against cellular injury by enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored:

- Cytokine Modulation : Studies indicate that this compound can modulate the production of pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

- Pain Relief : In animal models, it has demonstrated analgesic properties, suggesting potential applications in pain management therapies.

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Study on Tumor Cell Lines :

- Researchers examined the effects of varying concentrations of this compound on different cancer cell lines.

- Results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 20 µM across different cell types.

-

In Vivo Animal Model Study :

- A study assessed the therapeutic effects in a rat model with induced tumors.

- Treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.

Summary Table of Biological Activities

Propriétés

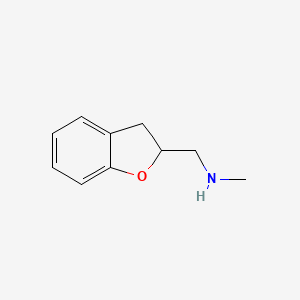

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-5,9,11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGKHRKVBNBRDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CC2=CC=CC=C2O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33357-26-5 (hydrochloride) | |

| Record name | 2-Methylaminomethyl-2,3-dihydrobenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021130018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50943453 | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21130-01-8 | |

| Record name | 2-Methylaminomethyl-2,3-dihydrobenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021130018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2,3-Dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50943453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.